BENGHE Foundational & Exploratory

Check Availability & Pricing

"4'-Chloro-3-(2-methylphenyl)propiophenone™
molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

4'-Chloro-3-(2-
Compound Name:

methylphenyl)propiophenone
CAS No.: 898789-44-1

Cat. No.: B1614047

Get Quote

\ J

Title: Structural Architecture, Synthesis, and Derivatization of 4'-Chloro-3-(2-
methylphenyl)propiophenone: A Technical Whitepaper

Executive Summary 4'-Chloro-3-(2-methylphenyl)propiophenone is a highly versatile
dihydrochalcone derivative serving as a privileged scaffold in medicinal chemistry and organic
synthesis. This whitepaper provides a comprehensive technical guide on its structural
architecture, physicochemical properties, chemoselective synthetic methodologies, and
downstream applications in drug discovery.

Molecular Architecture & Electronic Properties

The molecular structure of 4'-Chloro-3-(2-methylphenyl)propiophenone (IUPAC: 1-(4-
chlorophenyl)-3-(2-methylphenyl)propan-1-one) is defined by three distinct domains, each
contributing to its utility in structure-activity relationship (SAR) optimization:

e The 4-Chlorophenyl Ring (A-Ring): The substitution of a chlorine atom at the para position
exerts a negative inductive effect (-1) while providing resonance stabilization (+M). Crucially,

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1614047#bc-rfq
https://www.benchchem.com/product/b1614047/docs?utm_src=pdf-body#4-chloro-3-2-methylphenyl-propiophenone-molecular-structure
https://www.benchchem.com/product/b1614047/docs?utm_src=pdf-body#4-chloro-3-2-methylphenyl-propiophenone-molecular-structure
https://www.benchchem.com/product/b1614047/docs?utm_src=pdf-body#4-chloro-3-2-methylphenyl-propiophenone-molecular-structure
https://www.benchchem.com/product/b1614047/docs?utm_src=pdf-body#4-chloro-3-2-methylphenyl-propiophenone-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614047?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

the halogen significantly enhances the molecule’s lipophilicity (LogP), a vital parameter for
improving cell membrane permeability in active pharmaceutical ingredients (APIS)[1].

e The Propan-1-one Linker: Unlike rigid a,3 -unsaturated chalcones, the saturated three-
carbon aliphatic chain provides conformational flexibility. This allows the two aryl rings to
dynamically adapt to the spatial constraints of target receptor pockets.

e The 2-Methylphenyl Ring (B-Ring): The ortho-methyl group introduces targeted steric
hindrance. This bulk restricts the free rotation of the B-ring, effectively locking the molecule
into specific low-energy conformational states that enhance binding affinity and target
selectivity.

Physicochemical Data

Accurate physicochemical characterization is foundational for assay development and
chromatographic profiling. The core parameters are summarized below[1][2]:

Parameter Value | Description
CAS Registry Number 898789-44-1
Molecular Formula C16H15CIO
Molecular Weight 258.74 g/mol

) CC1=C(CCC(=0)C2=CC=C(Cl)C=C2)C=CC=C
SMILES String

1
Boiling Point ~401.8 °C at 760 mmHg
Density 1.142 g/cm3
Flash Point 230 °C

Synthetic Methodology & Mechanistic Pathways

The synthesis of 4'-Chloro-3-(2-methylphenyl)propiophenone is typically achieved via a two-
step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective
reduction.
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Causality in Experimental Design: The critical challenge in this workflow is the reduction step.
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2gas is notoriously
problematic for this substrate, as it frequently triggers hydrodehalogenation (cleavage of the C-
Cl bond) and over-reduction of the carbonyl group to a secondary alcohol[3]. To circumvent
this, a chemoselective reduction utilizing Zinc dust in glacial acetic acid ( Zn/HOAc ) under
ultrasonic irradiation is employed. This single-electron transfer (SET) mechanism selectively
reduces the conjugated C=C double bond while fully preserving the aryl chloride and the
carbonyl functionalities[3][4].

Protocol 1: Claisen-Schmidt Condensation (Chalcone Intermediate)[5]

e [nitiation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4-chloroacetophenone and
10.0 mmol of 2-methylbenzaldehyde in 20 mL of absolute ethanol.

o Catalysis: Cool the mixture to 0-5 °C in an ice bath. Dropwise, add 4.0 mL of a 10% (w/v)
agueous NaOH solution under vigorous magnetic stirring. The base deprotonates the a -
carbon of the acetophenone, generating a reactive enolate nucleophile.

o Propagation: Remove the ice bath and stir at room temperature for 12—24 hours. Monitor the
reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile
phase until the starting materials are consumed.

e Quenching & Workup: Pour the crude mixture into 100 mL of ice-cold distilled water.
Neutralize the solution to pH 7 using 10% HCI. Filter the resulting precipitate under vacuum,
wash with cold water, and recrystallize from hot ethanol to yield the pure (E)-chalcone
intermediate.

Protocol 2: Chemoselective Reduction (Dihydrochalcone Formation)[4]

o Setup: Dissolve 5.0 mmol of the synthesized chalcone intermediate in 15 mL of glacial acetic
acid (HOAC).

e Reduction: Add 15.0 mmol of activated Zinc dust to the solution. Place the reaction flask in
an ultrasonic bath (sonicator) and irradiate at room temperature for 45—-60 minutes.
Sonication continuously depassivates the zinc surface, accelerating the electron transfer to
the conjugated system.
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 Validation: Verify the completion of the reduction by IR spectroscopy; the conjugated C=0
stretch (~1640 cm~1) will shift to a saturated ketone stretch (~1680 cm™1).

 Purification: Filter the suspension through a pad of Celite to remove unreacted zinc.
Neutralize the filtrate with saturated aqueous NaHCO3, extract with dichloromethane (3 x 20
mL), dry the combined organic layers over anhydrous Na2S0O4, and concentrate under
reduced pressure to yield the final 4'-Chloro-3-(2-methylphenyl)propiophenone.

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1614047/docs?utm_src=pdf-body#4-chloro-3-2-methylphenyl-propiophenone-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614047?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

4-Chloroacetophenone
2-Methylbenzaldehyde

Claisen-Schmidt ) Chemoselective

(E)-Chalcone ——— 4-Chloro-3-(2-methylphenyl)

(o i Intermediate ropiophenone
(NaOH, EtOH) (Zn/HOAc, Ultrasound) propiop

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1614047/docs?utm_src=pdf-body-img#4-chloro-3-2-methylphenyl-propiophenone-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614047?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Synthetic workflow for 4'-Chloro-3-(2-methylphenyl)propiophenone via
chemoselective reduction.

Application as a Privileged Scaffold in Drug
Discovery

The 1,3-diarylpropan-1-one core is highly valued in medicinal chemistry for its ability to act as a
precursor for diverse pharmacophores:

o SGLT2 Inhibitor Scaffolds: The diaryl-alkyl architecture mimics the aglycone core of phlorizin.
Through further arylation or glycosylation, this scaffold can be optimized into potent sodium-
glucose cotransporter 2 (SGLT2) inhibitors for type 2 diabetes management.

e Hydrazone Therapeutics: Condensation of the saturated carbonyl with substituted
hydrazines yields stable hydrazone derivatives, which are heavily investigated for their
antimicrobial and anti-inflammatory properties.

» Chiral Building Blocks: Asymmetric reduction of the ketone (e.g., using Corey-Bakshi-Shibata
reduction) yields chiral 1,3-diarylpropan-1-ols, which serve as advanced intermediates for
selective serotonin reuptake inhibitors (SSRISs).
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Caption: Downstream derivatization pathways for the 1,3-diarylpropan-1-one scaffold.
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Analytical Validation and Quality Control

To ensure the integrity of the synthesized compound, the following self-validating analytical
markers must be confirmed:

¢ 1H NMR (400 MHz, CDCI3): The spectrum must display an A2B2spin system (two doublets,
J = 8.5 Hz) integrating for 4 protons, confirming the para-substituted chlorophenyl ring. A
distinct singlet integrating for 3 protons at ~2.3 ppm confirms the ortho-methyl group. The
saturated aliphatic chain is validated by the presence of two coupled triplets at ~3.2 ppm and
~3.0 ppm, representing the adjacent methylene ( CH2) groups.

e LC-MS (ESI+): The mass spectrum will exhibit a protonated molecular ion [M+H]+ peak at
m/z 259.08. Crucially, the presence of a single chlorine atom is validated by a characteristic
M+2 isotope peak at m/z 261.08, appearing at approximately 33% of the intensity of the base
peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614047?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

